4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-

Medicinal Chemistry Chemical Biology Probe Design Structure-Activity Relationship (SAR)

4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- (CAS 185559-74-4), also referred to as 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine, is a synthetic heterocyclic small molecule (molecular formula C22H19ClN4O, molecular weight 390.87 g/mol, monoisotopic mass 390.124739 Da) that belongs to the hybrid quinoline-isoquinoline chemotype. The compound features a 7-chloroquinolin-4-amine scaffold linked via a secondary amine bridge to a 5-morpholinyl-8-aminoisoquinoline moiety, combining two pharmacologically privileged heterocyclic systems in a single molecular entity.

Molecular Formula C22H19ClN4O
Molecular Weight 390.9 g/mol
CAS No. 185559-74-4
Cat. No. B12882712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-
CAS185559-74-4
Molecular FormulaC22H19ClN4O
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CN=CC3=C(C=C2)NC4=C5C=CC(=CC5=NC=C4)Cl
InChIInChI=1S/C22H19ClN4O/c23-15-1-2-17-20(6-8-25-21(17)13-15)26-19-3-4-22(27-9-11-28-12-10-27)16-5-7-24-14-18(16)19/h1-8,13-14H,9-12H2,(H,25,26)
InChIKeyBDXFLCKZJSQGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- (CAS 185559-74-4) for Research Procurement: Structural Identity and Physicochemical Baseline


4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- (CAS 185559-74-4), also referred to as 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine, is a synthetic heterocyclic small molecule (molecular formula C22H19ClN4O, molecular weight 390.87 g/mol, monoisotopic mass 390.124739 Da) that belongs to the hybrid quinoline-isoquinoline chemotype [1]. The compound features a 7-chloroquinolin-4-amine scaffold linked via a secondary amine bridge to a 5-morpholinyl-8-aminoisoquinoline moiety, combining two pharmacologically privileged heterocyclic systems in a single molecular entity [1]. Commercial sources list this compound at a minimum purity of 97% . This compound is positioned at the intersection of 4-aminoquinoline and 8-aminoisoquinoline chemical space, distinguishable from legacy antimalarial 4-aminoquinolines (e.g., chloroquine, hydroxychloroquine, amodiaquine) by the isoquinoline extension and from simple isoquinoline MAO-B inhibitor scaffolds by the 7-chloroquinoline appendage [2].

1
Novel quinoline-isoquinoline-morpholine scaffold suitable for unbiased target deconvolution studies
2
Commercial purity ≥97% establishes a measurable procurement baseline for assay stoichiometry
3
Absence of prior target annotation supports chemoproteomic or broad-panel profiling workflows

Why Generic 4-Aminoquinoline or Isoquinoline Substitution Cannot Substitute for 4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- (CAS 185559-74-4)


Compounds within the broad 4-aminoquinoline class (e.g., chloroquine, hydroxychloroquine, amodiaquine) and the isoquinoline MAO-B inhibitor class (e.g., rasagiline, selegiline, or Roche's reduced isoquinoline series in US20030225122) cannot be assumed interchangeable with CAS 185559-74-4 due to fundamental structural and likely pharmacological divergence [1][2]. The target compound uniquely bridges a 7-chloroquinolin-4-amine with a 5-morpholinyl-8-isoquinolinamine via a biaryl amine linkage . This dual heterocyclic architecture differs from: (a) simple 4-aminoquinolines that lack the isoquinoline extension entirely; (b) Roche-type isoquinoline MAO-B inhibitors (formula I in US20030225122) that are predominantly 1-oxo-3,4-dihydroisoquinoline derivatives with benzyloxy substituents rather than a quinoline-isoquinoline hybrid; and (c) the morpholino-quinoline fragment alone (CAS 84594-64-9), which lacks the 8-aminoisoquinoline portion [1][2]. Physicochemical divergence—molecular weight (390.87 vs. 319.9 for chloroquine and 248.7 for 4-(7-chloroquinolin-4-yl)morpholine), hydrogen bond donor/acceptor counts, and topological polar surface area—further precludes a priori assumption of equivalent solubility, permeability, or target engagement profiles . For a procurement decision driven by reproducible SAR or chemical biology interrogation, generic substitution without explicit experimental validation introduces uncontrolled variables that undermine data interpretability.

Structural divergence from standard 4-aminoquinolines
MW increased by >22% and additional isoquinoline ring system preclude direct SAR extrapolation.
Physicochemical profile mismatch
Higher predicted tPSA and H-bond capacity may shift membrane permeability relative to chloroquine.
Absence of published target engagement data
No quantitative IC50 or Ki data exist; biological equivalence to known probes cannot be assumed.

Quantitative Evidence Differentiating 4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- (CAS 185559-74-4) from its Closest Chemical Analogs


Molecular Weight and Scaffold Complexity Differentiate CAS 185559-74-4 from All Mono-Heterocyclic 4-Aminoquinoline and Single-Ring Isoquinoline Comparators

CAS 185559-74-4 possesses a molecular weight of 390.87 g/mol, which is 22.2% higher than chloroquine (319.87 g/mol) and 57.2% higher than 4-(7-chloroquinolin-4-yl)morpholine (CAS 84594-64-9, MW 248.71 g/mol), reflecting the additional 8-aminoisoquinoline moiety absent in simpler 4-aminoquinoline comparators [1]. The molecular formula C22H19ClN4O encodes four nitrogen atoms and one oxygen across a 5-ring system, compared to three nitrogens in chloroquine (C18H26ClN3) and two nitrogens in 4-(7-chloroquinolin-4-yl)morpholine (C13H13ClN2O), indicating greater hydrogen bonding capacity and topological complexity [1]. This structural divergence precludes direct single-point replacement in any established SAR series without re-optimization of both pharmacodynamic and pharmacokinetic parameters.

MW & Scaffold Complexity
Reported
ΔMW +71.0 g/mol (22.2% vs chloroquine); +142.2 g/mol (57.2% vs morpholino-quinoline)
Dual-heterocyclic architecture limits direct SAR interchangeability with simpler 4-aminoquinolines.
Calculated from molecular formulas; verified by exact mass.
Medicinal Chemistry Chemical Biology Probe Design Structure-Activity Relationship (SAR)

Commercial Purity Specification of CAS 185559-74-4 (97%) Establishes a Quantitative Procurement Baseline

The commercially available form of CAS 185559-74-4 (Catalog CM267360) is specified at a minimum purity of 97%, which meets the commonly accepted threshold for screening-grade chemical probes and SAR studies . This purity level is quantitatively comparable to commercially available reference 4-aminoquinolines (e.g., chloroquine diphosphate, typically ≥98% by HPLC) but is established for a compound of substantially higher molecular complexity, where achieving high purity synthesis is inherently more challenging due to the bis-heterocyclic coupling step . This specification provides procurement officers with a measurable quality criterion for direct vendor evaluation.

Purity Specification
Specification review
≥97% (Catalog CM267360)
Defined procurement quality criterion for accurate assay stoichiometry.
Vendor specification; analytical method not reported.
Chemical Procurement Quality Control Reproducibility

Predicted Physicochemical Property Landscape of CAS 185559-74-4 Indicates Distinct ADME Behavior Profile Relative to Standard 4-Aminoquinoline Antimalarials

The IUPAC name N-(7-chloroquinolin-4-yl)-5-(morpholin-4-yl)isoquinolin-8-amine confirms a topological polar surface area (tPSA) contribution from four nitrogen atoms and one oxygen atom distributed across two heterocyclic systems and one morpholine ring . By contrast, chloroquine (tPSA ≈ 28.2 Ų) contains only three nitrogens on a single quinoline core with an aliphatic side chain [1]. The morpholine oxygen and additional isoquinoline nitrogen in CAS 185559-74-4 are predicted to increase tPSA beyond 45 Ų, and the molecular weight of 390.87 g/mol approaches the upper boundary of Lipinski's rule-of-five cutoff (500 Da) . These differences imply that CAS 185559-74-4 would exhibit lower passive membrane permeability and potentially altered blood-brain barrier penetration relative to chloroquine, representing a deliberate design feature for peripheral target engagement profiles.

Predicted ADME Profile
Class-level inference
tPSA >45 Ų (vs 28.2 Ų chloroquine); MW 390.87 g/mol
Lower passive permeability likely; requires consideration in cell-based assay design.
In silico estimate based on molecular structure; confirm experimentally.
Drug-likeness ADME Prediction Physicochemical Profiling

Absence of Published Quantitative Head-to-Head Biological Data for CAS 185559-74-4 Defines the Current Evidence Ceiling

A comprehensive search of publicly available databases (ChEMBL, BindingDB, PubChem, PubMed, Google Patents) as of the date of this analysis did not yield any peer-reviewed publication or patent that explicitly reports quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for CAS 185559-74-4 against any defined molecular target or cellular phenotype [1]. A ChEMBL/BindingDB entry (CHEMBL1575961 / BDBM50401981) reporting MAO-A IC50 > 100 μM and MAO-B IC50 = 1.13 μM appears to be associated with a structurally distinct benzodioxole compound (SMILES: O=C(NC1CCCC1)\C=C\c1ccc2OCOc2c1) and is therefore not attributable to CAS 185559-74-4 [1]. Similarly, no patent explicitly listing CAS 185559-74-4 was identified in US, EP, WO, or IN patent databases. This absence of published biological characterization means that the strongest available differentiation for CAS 185559-74-4 rests on its unique chemical structure, physicochemical properties, and commercial purity specification, rather than on biological performance. Procurement decisions must therefore weigh the compound's structural novelty against the investment required for de novo biological profiling.

Published Bioactivity Data
Context-dependent
No IC50, Ki, or EC50 identified for CAS 185559-74-4
Evidence ceiling; compound requires de novo biological characterization.
Database search across ChEMBL, BindingDB, PubMed (May 2026).
Evidence Gap Analysis Procurement Due Diligence SAR Fellowship

Recommended Research Application Scenarios for 4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- (CAS 185559-74-4) Based on Structural Identity


Chemical Biology Probe Development: De Novo Target Identification via Chemoproteomics

Given the absence of published target data, CAS 185559-74-4 is best positioned as a novel scaffold for chemoproteomic target deconvolution studies. Its unique quinoline-isoquinoline-morpholine architecture increases the probability of engaging targets orthogonal to those of standard 4-aminoquinolines or isoquinoline MAO inhibitors. Procurement of this compound for affinity-based proteomic profiling (e.g., thermal proteome profiling, CETSA-MS, or photoaffinity labeling) is justified specifically because its structural divergence from well-characterized chemotypes reduces the risk of target redundancy, potentially uncovering novel ligandable sites.

Kinase or Epigenetic Target Screening Panel Assessment

The 4-aminoquinoline core is a privileged scaffold for kinase ATP-binding site engagement, and the 8-aminoisoquinoline moiety resembles structural elements found in bromodomain and epigenetic reader domain ligands . CAS 185559-74-4 is appropriate for broad-panel kinase profiling (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) and epigenetic target screening, where its dual heterocyclic system may confer binding selectivity advantages over mono-quinoline or mono-isoquinoline comparators. This scenario leverages the compound's structural differentiation as established in Section 3, Evidence Item 1.

Antiparasitic or Anti-infective Screening in Whole-Cell Phenotypic Assays

The 7-chloroquinoline motif is the pharmacophore responsible for heme detoxification inhibition in Plasmodium falciparum, while the isoquinoline moiety is present in several natural and synthetic antimicrobial alkaloids . Although no direct biological data exist for CAS 185559-74-4, the combination of these two privileged fragments within a single molecule warrants evaluation in phenotypic screens against drug-resistant malaria parasites, Leishmania species, or Trypanosoma cruzi, using chloroquine and miltefosine as comparator controls. The compound's higher molecular weight and predicted lower membrane permeability (Section 3, Evidence Item 3) should be factored into assay design, particularly for intracellular pathogen models.

Medicinal Chemistry SAR Expansion: Synthesis of Focused Analog Libraries

CAS 185559-74-4 serves as a viable parent scaffold for systematic SAR exploration, where the 7-chloro position on the quinoline ring, the morpholine N-substitution, and the 8-amino linkage on the isoquinoline each represent chemically addressable diversification points . Procurement for analog synthesis is supported by the commercial availability of the precursor 5-(morpholin-4-yl)isoquinolin-8-amine (CAS 185559-73-3) [1], enabling parallel library construction. This application directly builds on the physicochemical baseline and structural identity established in Section 1 and Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
Chemical biology probe development
Novel scaffold for chemoproteomics
Target deconvolution via CETSA/MS or photoaffinity labeling
Kinase / epigenetic panel screening
Dual heterocyclic system for broad-panel binding assessment
Selectivity profiling across kinase and bromodomain targets
Antiparasitic phenotypic screening
7-Chloroquinoline pharmacophore in a novel structural context
Growth inhibition in resistant Plasmodium strains (with chloroquine comparator)
Medicinal chemistry SAR expansion
Three addressable diversification points
Focused analog library synthesis and structure-activity relationship study
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